(R)-4-Methyl-2-(hydroxymethyl)morpholine

Chiral purity Enantiomeric excess Quality control

(R)-4-Methyl-2-(hydroxymethyl)morpholine (CAS 1159598-35-2), also designated as (2R)-4-Methyl-2-morpholinemethanol, is a chiral morpholine derivative characterized by a methyl substituent at the nitrogen (position and a hydroxymethyl group at the C2 stereocenter. The compound has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1159598-35-2
Cat. No. B1460911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl-2-(hydroxymethyl)morpholine
CAS1159598-35-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CO
InChIInChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
InChIKeyVGTADGNSGCICTA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methyl-2-(hydroxymethyl)morpholine CAS 1159598-35-2: Chiral Morpholine Building Block Specifications and Supplier Technical Data


(R)-4-Methyl-2-(hydroxymethyl)morpholine (CAS 1159598-35-2), also designated as (2R)-4-Methyl-2-morpholinemethanol, is a chiral morpholine derivative characterized by a methyl substituent at the nitrogen (position 4) and a hydroxymethyl group at the C2 stereocenter [1]. The compound has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1]. Its structure combines a saturated morpholine heterocycle—imparting basicity and polarity—with a primary alcohol handle that enables downstream derivatization in medicinal chemistry and asymmetric catalysis workflows .

Why Generic Substitution of (R)-4-Methyl-2-(hydroxymethyl)morpholine with Racemate or S-Enantiomer Fails in Chiral Synthesis


The (R)-4-Methyl-2-(hydroxymethyl)morpholine CAS 1159598-35-2 molecule cannot be substituted by its racemic mixture (CAS 40987-46-0) or the (S)-enantiomer (CAS 1159598-33-0) in stereoselective applications because the C2 chiral center directly controls the three-dimensional orientation of the reactive hydroxymethyl group [1]. In asymmetric synthesis, using the racemate introduces an equimolar amount of the undesired enantiomer that may participate in competing reaction pathways or require additional chiral resolution steps downstream [2]. Furthermore, procurement data show that the (R)- and (S)-enantiomers exhibit different pricing structures and hazard classifications from commercial suppliers, indicating that they are handled and valued as distinct entities rather than interchangeable commodities . The absence of the N-methyl substituent in simpler chiral morpholine analogs (e.g., (R)-2-(hydroxymethyl)morpholine, CAS 156925-22-3) alters the basicity and steric environment of the ring nitrogen, making them unsuitable replacements for applications that require the precise electronic and conformational properties of the 4-methylated scaffold .

(R)-4-Methyl-2-(hydroxymethyl)morpholine CAS 1159598-35-2: Quantitative Differentiation Evidence Versus S-Enantiomer, Racemate, and N-Desmethyl Analog


Enantiomeric Purity Specifications: (R)- versus (S)-4-Methyl-2-(hydroxymethyl)morpholine Commercial Availability

Commercial suppliers specify minimum purity thresholds for both enantiomers. The (R)-enantiomer (CAS 1159598-35-2) is routinely offered at 97% purity , while the (S)-enantiomer (CAS 1159598-33-0) is offered at 97% purity . This parity in purity specification indicates that the (R)-form is not disadvantaged by lower commercial availability compared to its antipode. The racemic mixture (CAS 40987-46-0) is offered at 95% purity , which is slightly lower than the single enantiomers, reflecting the additional separation steps required to obtain enantiopure material.

Chiral purity Enantiomeric excess Quality control

Procurement Cost Differentiation: (R)- versus (S)-4-Methyl-2-(hydroxymethyl)morpholine Pricing Comparison

Direct comparison of commercial catalog pricing reveals a consistent cost differential between the two enantiomers. At the 1 g scale, the (R)-enantiomer (CAS 1159598-35-2) is priced at £51.00 , whereas the (S)-enantiomer (CAS 1159598-33-0) is priced at £70.00 from the same supplier. This represents a 27% lower cost for the (R)-form at this scale. The differential persists across larger pack sizes: at 5 g, the (R)-form is £250.00 versus £345.00 for the (S)-form .

Procurement economics Chiral building block Cost analysis

Predicted Physical Properties: (R)-4-Methyl-2-(hydroxymethyl)morpholine Calculated Boiling Point and Density

Calculated physical property data provide a baseline for handling and purification. The boiling point is predicted at 177.0±20.0 °C at 760 Torr . The density is predicted at 1.031±0.06 g/cm³ at 20 °C . Calculated aqueous solubility is extremely high at 1000 g/L at 25 °C . These values are identical to those predicted for the (S)-enantiomer, which is expected for enantiomers . For comparison, the N-desmethyl analog (R)-2-(hydroxymethyl)morpholine (CAS 156925-22-3) has a lower molecular weight of 117.15 g/mol , which would alter its boiling point and chromatographic retention behavior relative to the target compound.

Physicochemical properties Solubility Separation science

Hazard Classification Differentiation: (R)- versus (S)-4-Methyl-2-(hydroxymethyl)morpholine Safety Profile Comparison

Comparison of GHS hazard classifications reveals that the (R)-enantiomer is assigned H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The (S)-enantiomer carries an additional H302 (harmful if swallowed) and H332 (harmful if inhaled) classification . The (R)-form therefore lacks the acute oral and inhalation toxicity warnings present for the (S)-form in this supplier's SDS documentation, suggesting a potentially differentiated safety profile that may influence handling protocols and personal protective equipment requirements.

Safety data GHS classification Laboratory handling

Structural Differentiation: N-Methylated Morpholine Scaffold Versus N-Desmethyl Chiral Morpholine Analogs

The target compound (R)-4-Methyl-2-(hydroxymethyl)morpholine (C6H13NO2, MW 131.17) contains an N-methyl substituent that differentiates it from simpler chiral morpholine building blocks such as (R)-2-(hydroxymethyl)morpholine (C5H11NO2, MW 117.15) [1]. The N-methyl group increases the molecular weight by approximately 14 g/mol and modifies the basicity and hydrogen-bonding capacity of the morpholine nitrogen. This methylation alters the compound's logP and pKa values relative to the N-desmethyl analog, making it a distinct synthon for applications requiring specific lipophilicity or electronic properties at the morpholine nitrogen [2].

Medicinal chemistry Structure-activity relationship Chiral building block

Priority Application Scenarios for (R)-4-Methyl-2-(hydroxymethyl)morpholine CAS 1159598-35-2 in Chiral Synthesis and Medicinal Chemistry


Asymmetric Synthesis of Pharmaceutically Relevant Chiral Morpholine Derivatives

The (R)-enantiomer (CAS 1159598-35-2) serves as a chiral building block for constructing stereodefined morpholine-containing pharmacophores. The 97% commercial purity and lower cost relative to the (S)-enantiomer make it an economically advantageous starting material for medicinal chemistry campaigns requiring the (R)-configured scaffold. The free hydroxymethyl group enables further functionalization (e.g., esterification, etherification, oxidation) while the N-methylated morpholine ring provides a tertiary amine center that influences target binding and pharmacokinetic properties .

Chiral Auxiliary or Ligand Precursor in Enantioselective Catalysis

The defined stereochemistry at C2 (R-configuration) and the Lewis basic morpholine nitrogen qualify this compound as a precursor for chiral ligands or organocatalysts . The high predicted aqueous solubility of 1000 g/L at 25 °C facilitates handling in polar reaction media. The absence of H302 and H332 hazard classifications reduces handling complexity in catalytic screening workflows where multiple compounds are evaluated in parallel.

Development of Chiral Chromatographic Stationary Phases or Resolving Agents

The compound's (R)-stereochemistry and functional handles make it a candidate for immobilization onto solid supports to create chiral stationary phases for enantioselective chromatography . The calculated density of 1.031 g/cm³ and boiling point of 177.0 °C are consistent with small-molecule chiral modifiers that can be covalently linked to silica or polymeric matrices. The 27% cost advantage over the (S)-enantiomer at the 1 g scale becomes significant when scaling up for column packing material production.

Synthesis of Deuterated or Radiolabeled Internal Standards for Bioanalysis

As a single, defined enantiomer with 97% purity , the (R)-compound is suitable as a starting material for preparing stable isotope-labeled analogs used as internal standards in LC-MS/MS bioanalytical methods . The N-methyl group provides a site for potential deuteration, and the well-defined stereochemistry ensures that the labeled standard accurately reflects the chromatographic and mass spectrometric behavior of the analyte of interest .

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